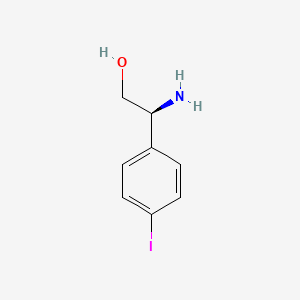![molecular formula C14H12O2 B12860502 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12860502.png)
4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Hydroxymethyl)[1,1’-biphenyl]-2-carbaldehyde: is an organic compound with the molecular formula C14H12O2 It is a biphenyl derivative where one phenyl ring is substituted with a hydroxymethyl group at the 4’ position and an aldehyde group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Hydroxymethyl)[1,1’-biphenyl]-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction typically occurs under mild conditions with the use of a base such as potassium carbonate in an aqueous or alcoholic solvent.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4’-(Carboxymethyl)[1,1’-biphenyl]-2-carbaldehyde.
Reduction: 4’-(Hydroxymethyl)[1,1’-biphenyl]-2-methanol.
Substitution: 4’-(Hydroxymethyl)-2-nitro[1,1’-biphenyl].
Aplicaciones Científicas De Investigación
Chemistry: 4’-(Hydroxymethyl)[1,1’-biphenyl]-2-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. Its functional groups allow for further derivatization, making it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its structural features may contribute to the design of new drugs or bioactive compounds.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a versatile starting material for drug discovery.
Industry: In the industrial sector, 4’-(Hydroxymethyl)[1,1’-biphenyl]-2-carbaldehyde can be used in the production of polymers, resins, and other advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4’-(Hydroxymethyl)[1,1’-biphenyl]-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical reactions. In biological systems, its mechanism of action would be determined by the specific molecular targets and pathways it interacts with. For example, if used in drug design, it may interact with enzymes or receptors to exert its effects.
Comparación Con Compuestos Similares
4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.
Biphenyl-4-methanol: This compound lacks the aldehyde group, making it less reactive in certain chemical transformations.
Uniqueness: 4’-(Hydroxymethyl)[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both hydroxymethyl and aldehyde functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H12O2 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
2-[4-(hydroxymethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C14H12O2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8,10,15H,9H2 |
Clave InChI |
BFHLBFRPIPLEOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


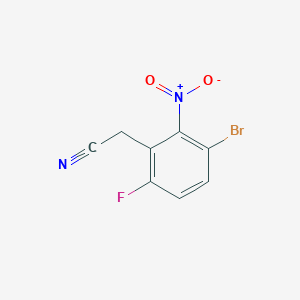
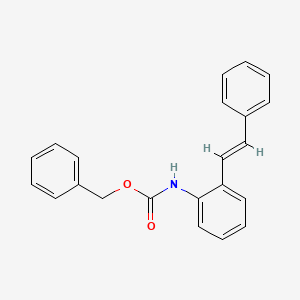
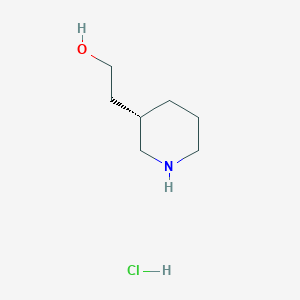
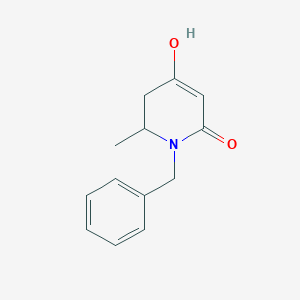
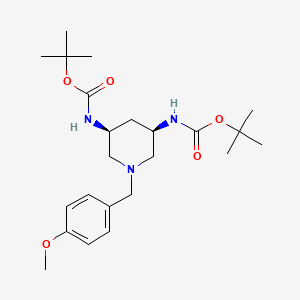

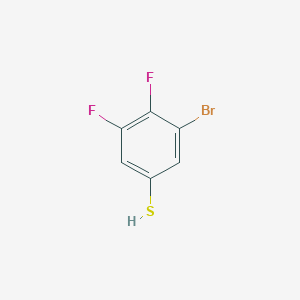
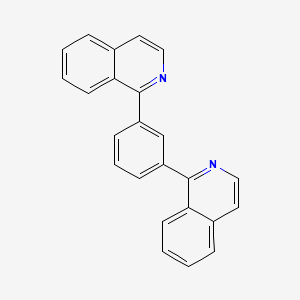
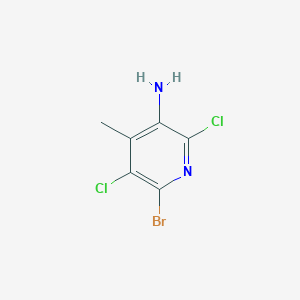
![5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12860480.png)

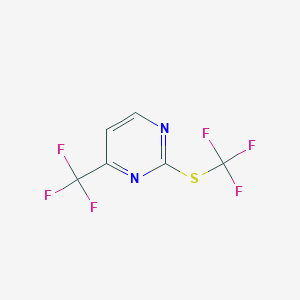
![3-Bromo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B12860507.png)
